6-amino-5-{[(3S)-4,4-difluoro-1-{[4-(trifluoromethoxy)phenyl]acetyl}pyrrolidin-3-yl]oxy}-N-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PF-06733804 is a potent inhibitor of tropomyosin receptor kinases (Trk), specifically targeting TrkA, TrkB, and TrkC receptors. It has shown significant anti-hyperalgesic effects in cell-based assays, making it a promising compound for pain management and other therapeutic applications .
Métodos De Preparación
The synthesis of PF-06733804 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the cyclization of specific precursors to form the core pyridinecarboxamide structure.
Functional group modifications: Introduction of functional groups such as amino, difluoro, and trifluoromethoxy groups through various chemical reactions.
Final assembly: Coupling of the modified intermediates to form the final compound, PF-06733804
Industrial production methods for PF-06733804 are not widely documented, but they likely involve optimization of the laboratory-scale synthesis for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
PF-06733804 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
PF-06733804 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of tropomyosin receptor kinases and their role in various biochemical pathways.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving Trk receptors.
Medicine: Explored for its potential therapeutic applications in pain management, neurodegenerative diseases, and cancer treatment due to its ability to inhibit Trk receptors
Mecanismo De Acción
PF-06733804 exerts its effects by inhibiting the activity of tropomyosin receptor kinases (TrkA, TrkB, and TrkC). These receptors are involved in various cellular processes, including cell survival, differentiation, and proliferation. By inhibiting these receptors, PF-06733804 can modulate signaling pathways that are critical for pain perception and other physiological responses .
The molecular targets of PF-06733804 include the ATP-binding sites of Trk receptors, where it competes with ATP, thereby preventing the phosphorylation and activation of these receptors. This inhibition disrupts downstream signaling pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
PF-06733804 is unique in its potent inhibition of all three Trk receptors (TrkA, TrkB, and TrkC) with low nanomolar IC50 values. Similar compounds include:
Larotrectinib: A selective inhibitor of TrkA, TrkB, and TrkC, used in the treatment of cancers with NTRK gene fusions.
Entrectinib: Another Trk inhibitor with activity against TrkA, TrkB, and TrkC, as well as ROS1 and ALK.
Selitrectinib: A next-generation Trk inhibitor designed to overcome resistance to first-generation Trk inhibitors .
PF-06733804 stands out due to its high potency and specificity for Trk receptors, making it a valuable tool for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H19F5N4O4 |
---|---|
Peso molecular |
474.4 g/mol |
Nombre IUPAC |
6-amino-5-[(3S)-4,4-difluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]pyrrolidin-3-yl]oxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C20H19F5N4O4/c1-27-18(31)12-7-14(17(26)28-8-12)32-15-9-29(10-19(15,21)22)16(30)6-11-2-4-13(5-3-11)33-20(23,24)25/h2-5,7-8,15H,6,9-10H2,1H3,(H2,26,28)(H,27,31)/t15-/m0/s1 |
Clave InChI |
FTAFQADCGCSJAH-HNNXBMFYSA-N |
SMILES isomérico |
CNC(=O)C1=CC(=C(N=C1)N)O[C@H]2CN(CC2(F)F)C(=O)CC3=CC=C(C=C3)OC(F)(F)F |
SMILES canónico |
CNC(=O)C1=CC(=C(N=C1)N)OC2CN(CC2(F)F)C(=O)CC3=CC=C(C=C3)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.